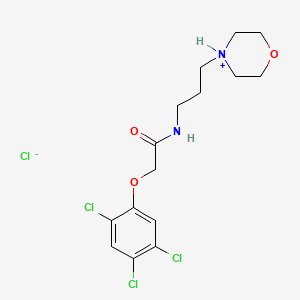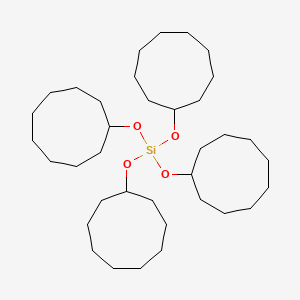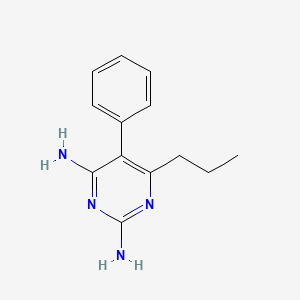
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, is an organic compound belonging to the class of aminopyrimidines and derivatives. It is characterized by a pyrimidine ring with amino groups at positions 2 and 4, a phenyl group at position 5, and a propyl group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, typically involves the iodination of precursor compounds followed by Suzuki reactions. For instance, iodination of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives with N-iodosuccinimide in dry acetonitrile produces the iodinated intermediates. These intermediates are then subjected to Suzuki coupling reactions with substituted phenylboronic acids in the presence of palladium catalysts and bases like potassium carbonate in ethanol/toluene/water mixtures at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution: Reactions with nucleophiles like piperidine under heated conditions to form substituted pyrimidine derivatives.
Oxidation: Oxidation reactions using agents like peroxyacids to form N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Piperidine, heated to 106°C for 120 minutes.
Oxidation: Peroxytrifluoroacetic acid or peroxyacetic acid.
Major Products
Nucleophilic Substitution: 2,4-diamino-6-piperidinopyrimidine 3-oxide.
Oxidation: 6-chloro-2,4-diaminopyrimidine 3-N-oxide.
Applications De Recherche Scientifique
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for designing inhibitors of dihydrofolate reductase, an enzyme targeted in anti-tubercular drug development.
Biological Studies: The compound’s derivatives are evaluated for their anti-tubercular activities, showing promising results against Mycobacterium tuberculosis.
Industrial Applications: Its derivatives are explored for potential use in agrochemicals and materials science due to their structural diversity and biological activities.
Mécanisme D'action
The mechanism of action of pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, involves its interaction with molecular targets such as dihydrofolate reductase. By binding to the enzyme’s active site, the compound inhibits its activity, thereby disrupting the folate pathway essential for bacterial growth and replication . This inhibition is crucial for its anti-tubercular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure with an ethyl group instead of a propyl group.
2,4-Diamino-6-ethyl-5-phenylpyrimidine: Another derivative with slight structural variations.
Uniqueness
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group at position 6 enhances its hydrophobicity, potentially improving its cell membrane permeability and bioavailability compared to its ethyl-substituted counterparts .
Propriétés
Numéro CAS |
27653-50-5 |
|---|---|
Formule moléculaire |
C13H16N4 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
5-phenyl-6-propylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4/c1-2-6-10-11(9-7-4-3-5-8-9)12(14)17-13(15)16-10/h3-5,7-8H,2,6H2,1H3,(H4,14,15,16,17) |
Clé InChI |
XGZDXDBPAVEABJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




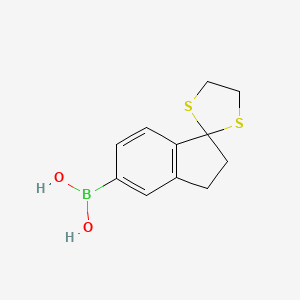
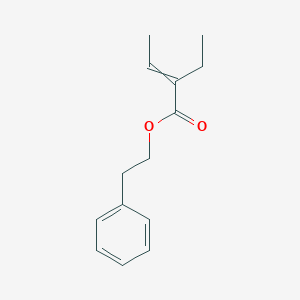
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
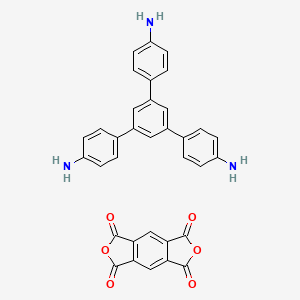

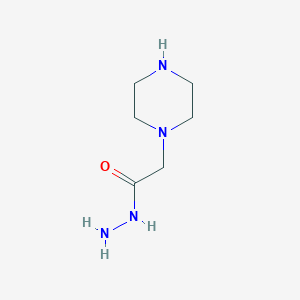
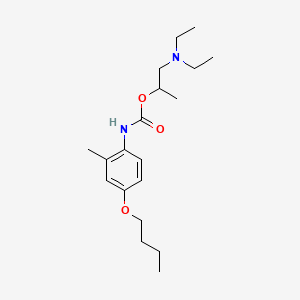
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)

